Cas no 4071-36-7 ((S)-Ethyl 2-acetamido-4-methylpentanoate)

(S)-Ethyl 2-acetamido-4-methylpentanoate is a chiral ester derivative of leucine, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptide modifications. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the acetamido moiety provides stability and reactivity for further functionalization. This compound is particularly useful in the preparation of bioactive molecules, including protease inhibitors and peptidomimetics. Its well-defined structure and consistent purity make it a reliable building block for researchers in medicinal chemistry and drug development.
(S)-Ethyl 2-acetamido-4-methylpentanoate structure
4071-36-7 structure
Product Name:(S)-Ethyl 2-acetamido-4-methylpentanoate
CAS No:4071-36-7
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD09952004
CID:926079
PubChem ID:1549286
Update Time:2025-06-07

(S)-Ethyl 2-acetamido-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl 2-acetamido-4-methylpentanoate
    • ethyl (2S)-2-acetamido-4-methylpentanoate
    • N-Acetyl-L-leucine ethyl ester
    • N-acetylleucine ethyl ester
    • CVLYKMBNKKBAHO-VIFPVBQESA-N
    • A825252
    • 4071-36-7
    • SCHEMBL5813383
    • DB-320885
    • DS-4942
    • CS-0162821
    • AKOS015904809
    • C75063
    • MDL: MFCD09952004
    • Inchi: 1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)/t9-/m0/s1
    • InChI Key: CVLYKMBNKKBAHO-VIFPVBQESA-N
    • SMILES: O(CC)C([C@H](CC(C)C)NC(C)=O)=O

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.4

(S)-Ethyl 2-acetamido-4-methylpentanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WP143-200mg
(S)-Ethyl 2-acetamido-4-methylpentanoate
4071-36-7 95+%
200mg
81.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WP143-5g
(S)-Ethyl 2-acetamido-4-methylpentanoate
4071-36-7 95+%
5g
744.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WP143-1g
(S)-Ethyl 2-acetamido-4-methylpentanoate
4071-36-7 95+%
1g
228.0CNY 2021-07-12
Chemenu
CM183930-5g
N-ACETYL-L-LEUCINE ETHYL ESTER
4071-36-7 95%
5g
$224 2021-06-09
Chemenu
CM183930-10g
N-ACETYL-L-LEUCINE ETHYL ESTER
4071-36-7 95%
10g
$393 2021-06-09
Chemenu
CM183930-25g
N-ACETYL-L-LEUCINE ETHYL ESTER
4071-36-7 95%
25g
$729 2021-06-09
TRC
E940398-50mg
(S)-Ethyl 2-Acetamido-4-methylpentanoate
4071-36-7
50mg
$ 50.00 2022-06-05
TRC
E940398-100mg
(S)-Ethyl 2-Acetamido-4-methylpentanoate
4071-36-7
100mg
$ 65.00 2022-06-05
TRC
E940398-500mg
(S)-Ethyl 2-Acetamido-4-methylpentanoate
4071-36-7
500mg
$ 160.00 2022-06-05
Chemenu
CM183930-5g
N-ACETYL-L-LEUCINE ETHYL ESTER
4071-36-7 95%
5g
$224 2023-02-18
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd